Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate is an organic compound with the molecular formula C10H14N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 2-amino-4,6-dimethylpyrimidine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-4,6-dimethylpyrimidin-5-yl)acetate.
Reduction: Formation of 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)ethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound’s anti-inflammatory effects could be due to its inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:
2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)methanol: Similar structure but with a methanol group instead of an ester.
Properties
IUPAC Name |
ethyl 2-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-9(13)5-8-6(2)11-10(14)12-7(8)3/h4-5H2,1-3H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLLLBAXHRWWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=O)N=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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